2-Chloro-4-methylnicotinamide

Description

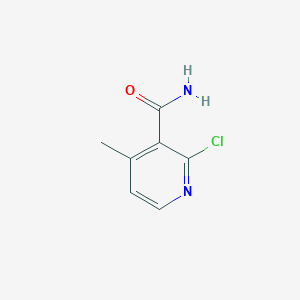

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUCCFLZRSIZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449161 | |

| Record name | 2-CHLORO-4-METHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152362-01-1 | |

| Record name | 2-CHLORO-4-METHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Chloro-4-methylnicotinamide

CAS Number: 152362-01-1

This technical guide provides a comprehensive overview of 2-Chloro-4-methylnicotinamide, a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

2-Chloro-4-methylnicotinamide is a substituted pyridine derivative with the molecular formula C₇H₇ClN₂O.[3] Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| CAS Number | 152362-01-1 | [3] |

| Molecular Formula | C₇H₇ClN₂O | [3] |

| Molecular Weight | 170.60 g/mol | [3] |

| Physical State | Solid | |

| Melting Point | 70-71 °C | |

| Solubility | No data available | |

| Density | No data available | |

| pKa | No data available |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 2-Chloro-4-methylnicotinamide. While specific spectra are not publicly available in detail, typical chemical shifts and spectral characteristics can be inferred from the structure and data on related compounds. Commercial suppliers often provide analytical data such as NMR, HPLC, and LC-MS upon request.

Expected ¹H NMR Spectral Data:

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring.

-

Methyl Protons: A singlet corresponding to the methyl group at the 4-position.

-

Amide Protons: Broad signals corresponding to the -NH₂ group of the amide.

Expected ¹³C NMR Spectral Data:

-

Signals for the carbon atoms of the pyridine ring, the methyl group, and the carbonyl group of the amide.

Expected IR Spectral Data:

-

N-H Stretching: Characteristic peaks for the amide N-H bonds.

-

C=O Stretching: A strong absorption band for the carbonyl group of the amide.

-

C-Cl Stretching: Absorption in the fingerprint region.

-

Aromatic C-H and C=C/C=N Stretching: Peaks characteristic of the pyridine ring.

Expected Mass Spectrometry Data:

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.60 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should be observable.

Synthesis and Experimental Protocols

2-Chloro-4-methylnicotinamide is a key intermediate in the synthesis of Nevirapine.[1][2] The following sections outline the synthetic routes to this compound and its subsequent conversion.

Synthesis of 2-Chloro-4-methylnicotinamide

A common method for the synthesis of 2-Chloro-4-methylnicotinamide involves the ammonolysis of an ester precursor, such as ethyl 2-chloro-4-methylnicotinate.

Experimental Protocol: Ammonolysis of Ethyl 2-chloro-4-methylnicotinate

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-chloro-4-methylnicotinate (1.0 eq) in a solvent such as ethylene glycol.

-

Ammonolysis: Heat the solution to approximately 120°C and bubble ammonia gas through the mixture.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water to the reaction mixture, which may cause the product to precipitate.

-

Extraction: If the product does not precipitate, extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield crude 2-chloro-4-methylnicotinamide. Further purification can be achieved by recrystallization.

Synthesis of the Precursor: 2-Chloro-4-methyl nicotinonitrile

A precursor to 2-Chloro-4-methylnicotinamide, 2-chloro-4-methyl nicotinonitrile, can be synthesized from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile. This involves a condensation and subsequent chlorination/cyclization.

Logical Workflow for the Synthesis of 2-Chloro-4-methyl nicotinonitrile

Caption: Logical workflow for the synthesis of 2-Chloro-4-methyl nicotinonitrile.

Role in Nevirapine Synthesis

2-Chloro-4-methylnicotinamide is a crucial building block in the multi-step synthesis of Nevirapine. The overall pathway involves the coupling of two substituted pyridine rings.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylnicotinamide is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties is fundamental for its development, formulation, and mechanism of action studies. This technical guide provides a summary of the available data and detailed experimental protocols for the determination of its key physicochemical parameters.

Chemical Structure and Identification

Chemical Name: 2-Chloro-4-methylnicotinamide CAS Number: 152362-01-1[1] Molecular Formula: C₇H₇ClN₂O[1] Molecular Weight: 170.60 g/mol [1]

Structure:

Caption: Chemical structure of 2-Chloro-4-methylnicotinamide.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 70-71 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| logP | Not available |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These are general protocols and may require optimization for 2-Chloro-4-methylnicotinamide.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

A common method for determining the melting point is using a capillary melting point apparatus.[3][4]

Caption: Workflow for melting point determination.

Detailed Steps:

-

Sample Preparation: A small amount of the dry, crystalline 2-Chloro-4-methylnicotinamide is finely powdered. The open end of a capillary tube is tapped into the powder to fill it to a height of 2-3 mm. The tube is then inverted and tapped to pack the sample into the sealed end.[4]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point. The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.[4]

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4] For a pure compound, this range should be narrow, typically 0.5-2°C.

Solubility Determination

Solubility is a crucial property that influences bioavailability and formulation development. It is typically determined in various solvents, including aqueous buffers at different pH values and organic solvents.

Methodology: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Caption: Workflow for solubility determination.

Detailed Steps:

-

Sample Preparation: An excess amount of solid 2-Chloro-4-methylnicotinamide is added to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker bath for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to stand to permit the undissolved solid to sediment. A sample of the supernatant is carefully withdrawn and filtered (e.g., using a 0.22 µm syringe filter) to remove any undissolved particles.

-

Quantification: The concentration of 2-Chloro-4-methylnicotinamide in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like 2-Chloro-4-methylnicotinamide, which contains basic nitrogen atoms in the pyridine ring, determining the pKa of its conjugate acid is important for understanding its ionization state at different pH values.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.

Caption: Workflow for pKa determination.

Detailed Steps:

-

Solution Preparation: A precise amount of 2-Chloro-4-methylnicotinamide is dissolved in a solvent, typically purified water. If the compound's aqueous solubility is low, a co-solvent such as methanol or DMSO may be used.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid) to protonate the basic nitrogen atoms. The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point, where the moles of added acid equal the moles of the basic sites, is determined from the inflection point of the curve. The pKa is the pH value at which half of the compound is protonated, corresponding to the pH at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: HPLC-based Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) can be used for the rapid determination of logP values.[5][6] This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its known logP value.

References

- 1. scbt.com [scbt.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-4-methylnicotinamide: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental physicochemical properties of 2-Chloro-4-methylnicotinamide, a chemical compound of interest in various research and development domains. The following sections detail its molecular weight and visually represent its molecular structure.

Quantitative Molecular Data

The essential molecular data for 2-Chloro-4-methylnicotinamide is summarized in the table below. This information is critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Parameter | Value |

| Molecular Formula | C₇H₇ClN₂O[1][2] |

| Molecular Weight | 170.60 g/mol [1][2][3][4] |

| CAS Number | 152362-01-1[1][2][5][6] |

Molecular Structure Visualization

The two-dimensional chemical structure of 2-Chloro-4-methylnicotinamide is depicted below. The diagram illustrates the arrangement of atoms and bonds, providing a clear representation of its pyridine core substituted with a chlorine atom, a methyl group, and a carboxamide group.

Molecular structure of 2-Chloro-4-methylnicotinamide.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-4-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-methylnicotinamide, focusing on its solubility and stability. While specific experimental data for this compound is not publicly available, this document outlines the standardized methodologies and experimental protocols essential for determining these critical parameters. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering a framework for the systematic evaluation of 2-Chloro-4-methylnicotinamide. The protocols described herein are based on established industry standards and regulatory guidelines.

Introduction

2-Chloro-4-methylnicotinamide is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility and stability is paramount for its development as a viable product. Solubility influences bioavailability and formulation strategies, while stability data are crucial for determining storage conditions, shelf-life, and potential degradation pathways. This guide details the requisite experimental procedures to characterize these properties.

Physicochemical Properties

A summary of the known physicochemical properties of 2-Chloro-4-methylnicotinamide is presented in Table 1.

Table 1: Physicochemical Properties of 2-Chloro-4-methylnicotinamide

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 170.60 g/mol | --INVALID-LINK-- |

| CAS Number | 152362-01-1 | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General knowledge |

| Predicted LogP | 1.0946 | --INVALID-LINK-- |

| Predicted TPSA | 41.99 Ų | --INVALID-LINK-- |

| Predicted H-Bond Donors | 1 | --INVALID-LINK-- |

| Predicted H-Bond Acceptors | 2 | --INVALID-LINK-- |

| Predicted Rotatable Bonds | 1 | --INVALID-LINK-- |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and developability. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Experimental Protocols

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds that are first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO), and then introduced into an aqueous buffer.[1][2][3]

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Chloro-4-methylnicotinamide in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well of a 96-well plate containing a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 2 hours).

-

Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the gold standard. The shake-flask method is the most common technique for this determination.[4][5][6][7]

Protocol: Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of solid 2-Chloro-4-methylnicotinamide to a series of vials containing various solvents of interest (e.g., water, ethanol, methanol, acetonitrile, and relevant buffer solutions).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Analyze the concentration of 2-Chloro-4-methylnicotinamide in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Data Presentation

While experimental data for 2-Chloro-4-methylnicotinamide is not available, Table 2 provides a template for presenting solubility data.

Table 2: Illustrative Solubility of 2-Chloro-4-methylnicotinamide in Various Solvents at 25°C

| Solvent | Solubility (µg/mL) - Illustrative | Method |

| Water (pH 7.0) | 50 | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 65 | Shake-Flask |

| 0.1 N HCl (pH 1.2) | 150 | Shake-Flask |

| Ethanol | > 1000 | Shake-Flask |

| Methanol | > 1000 | Shake-Flask |

| Acetonitrile | 500 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | > 2000 | Shake-Flask |

| Polyethylene Glycol 400 | 800 | Shake-Flask |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8][9][10] Forced degradation studies are also performed to identify potential degradation products and establish stability-indicating analytical methods.[11][12][13][14][15]

Experimental Protocols

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[11][12][13][14][15]

Protocol: Forced Degradation

-

Acid Hydrolysis: Dissolve 2-Chloro-4-methylnicotinamide in 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17][18][19][20] A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

-

Analysis: Analyze all stressed samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

The stability of a compound in solution can be significantly influenced by pH.

Protocol: pH-Stability Profile

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2, 3.0, 5.0, 7.4, 9.0, and 12.0).

-

Sample Preparation: Prepare solutions of 2-Chloro-4-methylnicotinamide in each buffer at a known concentration.

-

Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.

-

Sampling and Analysis: At specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw aliquots from each solution and analyze the concentration of the remaining parent compound using a validated HPLC method.

-

Data Analysis: Determine the degradation rate constant (k) at each pH by plotting the natural logarithm of the concentration versus time. A plot of log(k) versus pH will reveal the pH-rate profile.

Data Presentation

Illustrative stability data for 2-Chloro-4-methylnicotinamide is presented in Tables 3 and 4.

Table 3: Illustrative Results of Forced Degradation Studies for 2-Chloro-4-methylnicotinamide

| Stress Condition | % Degradation (Illustrative) | Number of Degradants (Illustrative) |

| 0.1 N HCl (60°C, 24h) | 15 | 2 |

| 0.1 N NaOH (60°C, 24h) | 25 | 3 |

| 3% H₂O₂ (RT, 24h) | 8 | 1 |

| Thermal (80°C, 48h) | 5 | 1 |

| Photolytic (ICH Q1B) | 12 | 2 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Table 4: Illustrative pH-Dependent Stability of 2-Chloro-4-methylnicotinamide at 40°C

| pH | Half-life (t½) in hours (Illustrative) |

| 1.2 | 48 |

| 3.0 | 96 |

| 5.0 | 150 |

| 7.4 | 120 |

| 9.0 | 72 |

| 12.0 | 36 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of 2-Chloro-4-methylnicotinamide.

Caption: Experimental workflow for solubility determination.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. biopharminternational.com [biopharminternational.com]

- 14. pharmtech.com [pharmtech.com]

- 15. researchgate.net [researchgate.net]

- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. database.ich.org [database.ich.org]

- 18. youtube.com [youtube.com]

- 19. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 20. biobostonconsulting.com [biobostonconsulting.com]

Commercial Availability and Synthetic Utility of 2-Chloro-4-methylnicotinamide for Research Professionals

An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the accessibility and synthetic utility of key chemical intermediates are of paramount importance. This technical guide provides a comprehensive overview of the commercial availability of 2-Chloro-4-methylnicotinamide, a crucial building block in pharmaceutical synthesis. We present detailed information on suppliers, synthetic protocols for its preparation, and its application in the synthesis of notable active pharmaceutical ingredients (APIs).

Commercial Sourcing of 2-Chloro-4-methylnicotinamide

2-Chloro-4-methylnicotinamide (CAS No. 152362-01-1) is available from a range of chemical suppliers catering to the research and development sector. The purity and available quantities can vary, and it is advisable to contact suppliers directly for the most current information on stock and pricing. Below is a summary of some commercial sources.

| Supplier | CAS Number | Purity | Catalogue Number |

| Santa Cruz Biotechnology | 152362-01-1 | Not specified | sc-210133 |

| 2a biotech | 152362-01-1 | >96% | 2A-0121118[1] |

| Alchem Pharmtech | 152362-01-1 | >95% | Not specified |

| Ambeed | 152362-01-1 | Not specified | Not specified |

| BLD Pharm | 152362-01-1 | Not specified | BD174083 |

| Chem-Impex International | 133627-46-0 (related compound) | >98% (GC) | 44682[2] |

| TCI America | 133627-46-0 (related compound) | >98.0% (GC) | C3241[3] |

Synthesis of 2-Chloro-4-methylnicotinamide

The synthesis of 2-Chloro-4-methylnicotinamide can be achieved through a multi-step process, starting from readily available precursors. A common route involves the preparation of the corresponding nitrile, 2-chloro-4-methylnicotinonitrile, followed by its hydrolysis to the amide.

Experimental Protocol 1: Synthesis of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

This protocol is adapted from patent CN103508945A.[4]

Materials:

-

(E)-4-(dimethylamino)but-3-en-2-one

-

Malononitrile

-

Methanol

-

Glacial acetic acid

-

Beta-alanine

Procedure:

-

To a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 100 mL of methanol.

-

Add 3 g (0.05 mol) of glacial acetic acid, 0.2 g of beta-alanine, and 23.1 g (0.204 mol) of (E)-4-(dimethylamino)but-3-en-2-one.

-

Stir the mixture and cool using a water bath.

-

At room temperature, add 13.2 g (0.2 mol) of malononitrile dropwise over 1-2 hours.

-

After the addition is complete, continue stirring at room temperature for 24 hours.

-

Cool the reaction mixture to 5-10 °C using an ice-water bath.

-

Collect the precipitated solid by suction filtration.

-

Wash the filter cake with 10 mL of ice-cold methanol.

-

Dry the filter cake to obtain the orange solid product, 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.

Experimental Protocol 2: Synthesis of 2-chloro-4-methylnicotinonitrile

This protocol is a continuation from Experimental Protocol 1, adapted from patent CN103508945A.[4]

Materials:

-

2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide

-

Phosphorus oxychloride

Procedure:

-

In a 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 17.9 g (0.1 mol) of 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide and 23 g (0.15 mol) of phosphorus oxychloride.

-

Stir the mixture and slowly heat to reflux (105-110 °C) using an oil bath.

-

Maintain the reflux for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature using a water bath.

-

Slowly pour the reaction solution into 100 mL of ice-water. Note: This step is exothermic and generates hydrogen chloride gas, which should be neutralized with a sodium hydroxide solution.

-

The product, 2-chloro-4-methylnicotinonitrile, can be isolated from the aqueous mixture.

Experimental Protocol 3: Hydrolysis of 2-chloro-4-methylnicotinonitrile to 2-Chloro-4-methylnicotinamide

This protocol is adapted from patent US6111112A.[5]

Materials:

-

2-chloro-4-methyl-3-pyridine carbonitrile (2-chloro-4-methylnicotinonitrile)

-

Concentrated sulfuric acid

-

Ice water

-

Ammonium hydroxide

-

Ethyl acetate

Procedure:

-

Stir a solution of 6.33 g of 2-chloro-4-methyl-3-pyridine carbonitrile in 6 mL of concentrated sulfuric acid at 100 °C for one hour.

-

Pour the reaction mixture into ice water.

-

Make the solution alkaline with ammonium hydroxide.

-

Extract the product with ethyl acetate.

-

Dry the organic extract and remove the solvent to yield a crystalline residue.

-

Recrystallize the residue from ethyl acetate to obtain pure 2-Chloro-4-methylnicotinamide.

Application in the Synthesis of Nevirapine

2-Chloro-4-methylnicotinamide is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection.[6] The synthesis involves the coupling of 2-Chloro-4-methylnicotinamide with another key intermediate, 2-chloro-3-amino-4-picoline, followed by cyclization.

Experimental Protocol 4: Representative Synthesis of Nevirapine

This representative protocol is based on general principles described in patents such as WO2016118586A1 and CN102167699A.[7][8]

Materials:

-

2-Chloro-4-methylnicotinamide

-

2-chloro-3-amino-4-picoline

-

A suitable base (e.g., sodium hydride, potassium tert-butoxide)

-

A suitable solvent (e.g., diglyme, DMF)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 2-chloro-3-amino-4-picoline in a suitable anhydrous solvent.

-

Add a strong base to the solution.

-

Add 2-Chloro-4-methylnicotinamide to the reaction mixture.

-

Heat the mixture to facilitate the coupling reaction and subsequent cyclization to form Nevirapine.

-

After the reaction is complete, the crude Nevirapine is isolated and purified by standard methods such as crystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Caption: Synthesis workflow for 2-chloro-4-methylnicotinonitrile.

Caption: Application of 2-Chloro-4-methylnicotinamide in Nevirapine synthesis.

Safety and Handling

Chemicals described in this guide should be handled by trained professionals in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier for each specific compound.[9][10]

General Hazards:

-

Nicotinamide derivatives may cause skin and eye irritation.

-

Phosphorus oxychloride is corrosive and reacts violently with water.

-

Strong acids and bases should be handled with extreme care.

This technical guide provides a foundational understanding of the commercial availability and synthetic applications of 2-Chloro-4-methylnicotinamide. For specific experimental details and safety precautions, it is essential to consult the original patents and supplier documentation.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)nicotinamide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

- 8. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

The Role of Nicotinamide Derivatives in Nevirapine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1. While the specific compound 2-Chloro-4-methylnicotinamide is not a direct precursor in established industrial syntheses, this guide will focus on the pivotal role of a closely related intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide , and other key nicotinamide-derived structures. We will dissect the core synthetic strategies, present detailed experimental protocols, and offer quantitative data to provide a comprehensive resource for professionals in drug development and chemical research.

Overview of Nevirapine Synthesis

The synthesis of Nevirapine fundamentally involves the strategic coupling of two substituted pyridine rings, followed by an intramolecular cyclization to form the final tricyclic diazepine structure. The various generations of synthesis have focused on improving efficiency, safety, and cost-effectiveness. The two primary building blocks are:

-

A substituted nicotinic acid derivative.

-

2-chloro-3-amino-4-picoline (CAPIC) , a strategic and costly building block.[1][2]

The evolution of Nevirapine synthesis has led to significant improvements in overall yield, moving from earlier multi-step processes to highly efficient, consolidated "one-pot" procedures.

Key Synthetic Pathways and the Role of Amide Intermediates

Two major pathways highlight the formation and cyclization of amide intermediates in Nevirapine synthesis.

First-Generation Synthesis: Formation of a Key Nicotinamide Intermediate

The first commercial process for Nevirapine production involves the reaction of 2-chloronicotinoyl chloride (the acid chloride of 2-chloronicotinic acid) with 2-chloro-3-amino-4-picoline (CAPIC).[1] This reaction forms the crucial amide intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide . This intermediate is then reacted with cyclopropylamine, followed by a final ring-closing step using a strong base like sodium hydride to yield Nevirapine.[3]

Improved "One-Pot" Synthesis

More recent, ultra-efficient methods have been developed to streamline the process, significantly boosting yield and reducing operational complexity.[4] A notable example is the process developed by the Medicines for All Institute, which uses methyl 2-cyclopropylaminonicotinate (Me-CAN) and CAPIC as starting materials.[4] These are reacted in a single solvent system (diglyme) with a common strong base (sodium hydride).[4] This approach first forms an intermediate amide, 2-(Cyclopropylamino)nicotinamido-3'-amino-2'-chloro-4'-methylpyridine (referred to as CYCLOR), which then undergoes intramolecular cyclization in the same pot upon heating to form Nevirapine.[4][5]

Quantitative Data Summary

The evolution of synthetic routes has led to significant improvements in overall yield. The following table summarizes yields from different generations of Nevirapine synthesis.

| Synthetic Process | Key Starting Materials | Overall Yield | Reference |

| First Generation | 2-Chloro-nicotinic acid, CAPIC | ~59% | [4][5] |

| Second Generation | 2-Cyclopropylamino-nicotinic acid, CAPIC | ~68% | [4] |

| Medicines for All Process | Methyl 2-cyclopropylaminonicotinate, CAPIC | 86-87% | [4] |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations.

Protocol: One-Pot Preparation of Nevirapine Crude (Medicines for All Process)[4]

This protocol combines the formation of the CYCLOR intermediate and its subsequent cyclization into a single operation.

Materials:

| Reagent | Mwt. | Amount | Moles (approx.) | Equivalents |

| 2-Chloro-3-amino-4-picoline (CAPIC) | 142.6 | 15.0 g | 0.105 | 1.0 |

| Sodium Hydride (NaH, 60% in oil) | 24.0 | 7.56 g | 0.189 | 1.8 |

| Methyl 2-cyclopropylaminonicotinate (Me-CAN) | 192.2 | 21.19 g | 0.110 | 1.05 |

| Diglyme | - | 75 mL | - | - |

Procedure:

-

Formation of CAPIC Sodium Salt: To a suitable reaction vessel purged with nitrogen, charge CAPIC (15 g) and diglyme (45 mL).

-

Add sodium hydride (7.56 g) portion-wise while monitoring for foaming and exotherm.

-

Heat the mixture with temperature ramps to control the reaction, holding for approximately 4 hours to ensure complete reaction.

-

Formation of CYCLOR Intermediate: Prepare a solution of Me-CAN (21.19 g) in diglyme (30 mL).

-

Add the Me-CAN solution to the reaction mixture while maintaining the temperature between 60-65 °C. The reaction is slightly exothermic.

-

Hold the reaction at 60-65 °C for approximately 2 hours, monitoring for completion by HPLC or UPLC.

-

Cyclization to Nevirapine: After the formation of CYCLOR is complete, ramp the temperature of the reaction mixture to 80 °C and then hold at 100-125 °C for about 2 hours, monitoring for completion.

-

Work-up: Cool the mixture to 0-5 °C. Slowly quench the excess sodium hydride by the addition of water (30 mL), keeping the temperature below 50 °C.

-

Distill off approximately 60-70 mL of diglyme/water under reduced pressure at 70-80 °C.

-

Add water (125 mL) with stirring to dissolve all salts.

-

Cool the mixture to 0-5 °C and hold for at least 2 hours to precipitate the crude Nevirapine.

-

Filter the solid, wash with cold water, and then with a cold 1:1 mixture of water/methanol.

-

Dry the crude product under vacuum.

Protocol: Purification of Nevirapine[4]

Materials:

-

Nevirapine Crude (10 g)

-

Purified Water (43 mL)

-

Activated Carbon

-

50% Sodium Hydroxide (NaOH) solution

Procedure:

-

Charge Nevirapine crude (10 g) and purified water (43 mL) to a flask.

-

Cool the stirred suspension to 0-5 °C.

-

Add 50% NaOH solution dropwise to adjust the pH to >12, ensuring the temperature remains below 10 °C. All solids should dissolve.

-

Add activated carbon (0.5 g) and stir the solution at 0-5 °C for at least 1 hour.

-

Filter the solution through a celite pad to remove the carbon, rinsing the pad with water.

-

Transfer the clear filtrate to a clean flask and cool to 0-5 °C.

-

Adjust the pH back to 8.0-8.5 by the dropwise addition of concentrated HCl. Nevirapine will precipitate.

-

Stir the slurry at 0-5 °C for at least 1 hour.

-

Filter the product, wash the cake with cold purified water until the filtrate is neutral.

-

Dry the cake at 90-110 °C under vacuum to a constant weight.

-

Expected Result: Isolated yield of ~9.6 g (96%) with purity >99.5% by HPLC.[4]

Workflow and Logical Relationships

The overall process, from starting materials to the final Active Pharmaceutical Ingredient (API), follows a clear logical progression.

Conclusion

The synthesis of Nevirapine is a well-optimized process where the formation of an amide bond between two pyridine-based precursors is a central theme. While 2-Chloro-4-methylnicotinamide itself is not a direct starting material, the formation of key intermediates like 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide in earlier syntheses, and the CYCLOR intermediate in modern processes, are critical steps that embody the nicotinamide structural motif. The transition to consolidated, high-yield, one-pot procedures represents a significant advancement in pharmaceutical manufacturing, making this essential medicine more accessible and affordable globally.[3][4]

References

- 1. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]

- 2. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]

- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 5. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]

2-Chloro-4-methylnicotinamide: A Comprehensive Technical Guide for Pharmaceutical Intermediates

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylnicotinamide is a key heterocyclic building block in the synthesis of various active pharmaceutical ingredients (APIs). Its strategic placement of chloro, methyl, and carboxamide functionalities on the pyridine ring makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its significant role in the development of pharmaceuticals, particularly in the realms of antiviral and cancer therapies.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4-methylnicotinamide is presented in the table below.

| Property | Value |

| CAS Number | 152362-01-1[1] |

| Molecular Formula | C₇H₇ClN₂O[1] |

| Molecular Weight | 170.60 g/mol [2] |

| Appearance | Solid (predicted) |

| Purity | Typically >95% |

Synthesis of 2-Chloro-4-methylnicotinamide

The synthesis of 2-Chloro-4-methylnicotinamide can be achieved through a multi-step process, often starting from readily available precursors. A common synthetic route involves the preparation of 2-chloro-4-methylnicotinonitrile, followed by its hydrolysis to the corresponding amide.

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-methylnicotinonitrile

This step involves a condensation and cyclization reaction. A preparation method involves the reaction of (E)-4-(dimethylamino)but-3-en-2-one with malononitrile, followed by chlorination and cyclization.[3]

-

Materials: (E)-4-(dimethylamino)but-3-en-2-one, malononitrile, catalyst (e.g., piperidine acetate, beta-alanine acetate), phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), and a suitable solvent (e.g., methanol, toluene).[3]

-

Procedure:

-

In a reaction vessel, dissolve (E)-4-(dimethylamino)but-3-en-2-one and a catalyst in the chosen solvent.

-

Slowly add malononitrile to the solution while maintaining the temperature between 0-100 °C.

-

Allow the reaction to proceed for 1-24 hours at a temperature between 0-100 °C to form 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide.[3]

-

The intermediate is then reacted with a mixture of phosphorus oxychloride and phosphorus pentachloride at a temperature between 0-150 °C for 1-24 hours to yield 2-chloro-4-methylnicotinonitrile.[3]

-

-

Yield and Purity: The total yield for this two-step process to obtain 2-chloro-4-methylnicotinonitrile can reach up to 55.7%.[3] Purity can vary depending on the catalyst and reaction conditions, with reported purities ranging from 87.7% to 98.3%.[3]

| Catalyst | Solvent | Yield (%) | Purity (%) |

| Beta-alanine | Methanol | 69.3 | 97.2 |

| Piperidine Acetate | Methanol | 75.5 | 98.3 |

| Beta-alanine Acetate | Toluene | 83.3 | 93.7 |

Step 2: Synthesis of 2-Chloro-4-methylnicotinamide from Ethyl 2-chloro-4-methyl-nicotinate

An alternative and direct route to the target compound involves the ammonolysis of the corresponding ester.

-

Materials: Ethyl 2-chloro-4-methyl-nicotinate, ethylene glycol, ammonia gas, water, and dichloromethane.[4]

-

Procedure:

-

Charge a reaction vessel with 48g (0.24 mol) of ethyl 2-chloro-4-methyl-nicotinate and 80g of ethylene glycol.[4]

-

Heat the mixture to 120°C.[4]

-

Bubble ammonia gas through the reaction mixture for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

After the reaction is complete, cool the mixture to room temperature and add 20g of water.[4]

-

Separate the layers and extract the aqueous layer three times with 20ml of dichloromethane.[4]

-

Combine the organic phases and concentrate to obtain 2-chloro-4-methyl-nicotinamide.[4]

-

-

Yield and Purity: This method yields 34.8g of 2-chloro-4-methyl-nicotinamide with a purity of 90.2%, corresponding to a molar yield of 85.0%.[4]

Synthetic Workflow

The overall synthetic pathway from common starting materials to 2-Chloro-4-methylnicotinamide and its subsequent use in the synthesis of the HIV drug Nevirapine is depicted below.

Role as a Pharmaceutical Intermediate

2-Chloro-4-methylnicotinamide serves as a crucial intermediate in the synthesis of several important pharmaceutical compounds.

Antiviral Agents: Nevirapine

The most prominent application of 2-Chloro-4-methylnicotinamide is in the production of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis involves the conversion of 2-Chloro-4-methylnicotinamide to 2-chloro-3-amino-4-picoline, a key building block for Nevirapine.[4]

Mechanism of Action of Nevirapine:

Nevirapine inhibits the HIV-1 reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA. By binding to a non-essential site on the enzyme, Nevirapine induces a conformational change that disrupts the active site, thereby preventing viral replication.

Kinase Inhibitors for Cancer Therapy

The nicotinamide scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 2-chloronicotinamide are being explored for their potential to inhibit various protein kinases that are implicated in cancer progression.

Potential Kinase Targets:

-

Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration. Overexpression of Src is linked to various cancers.

-

Abl Kinase: A non-receptor tyrosine kinase that, in its mutated form (Bcr-Abl), is a key driver of chronic myeloid leukemia (CML).

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

Aurora Kinases: A family of serine/threonine kinases that are essential for cell division. Their overexpression is common in many cancers.

General Signaling Pathway Inhibition:

The following diagram illustrates the general principle of how a kinase inhibitor derived from a nicotinamide scaffold might interrupt a signaling cascade.

Conclusion

2-Chloro-4-methylnicotinamide is a valuable and versatile pharmaceutical intermediate with established importance in the synthesis of the anti-HIV drug Nevirapine. Furthermore, its structural features make it an attractive starting point for the development of novel kinase inhibitors for cancer therapy. The synthetic routes to this compound are well-documented, offering viable pathways for its production on a larger scale. As research into targeted therapies continues to expand, the demand for such specialized intermediates is likely to grow, highlighting the ongoing significance of 2-Chloro-4-methylnicotinamide in medicinal chemistry and drug development.

References

Navigating the Uncharted: A Technical Guide to Investigating the Potential Biological Activities of 2-Chloro-4-methylnicotinamide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a hypothetical technical guide. As of the date of this publication, no specific biological activities for 2-Chloro-4-methylnicotinamide have been reported in the public domain. The following content is a proposed investigational framework based on the known activities of structurally related nicotinamide derivatives.

Introduction

2-Chloro-4-methylnicotinamide is a small molecule whose biological profile remains uncharacterized. However, the nicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with diverse therapeutic applications. Derivatives of nicotinamide have demonstrated efficacy as antifungal, anticancer, and anti-inflammatory agents, often through the modulation of key enzymatic pathways. This guide outlines a comprehensive strategy for the systematic investigation of the potential biological activities of 2-Chloro-4-methylnicotinamide, providing detailed experimental protocols and data presentation frameworks to facilitate a structured research endeavor.

Hypothetical Therapeutic Areas and Mechanisms of Action

Based on the activities of related nicotinamide derivatives, the following therapeutic areas and mechanisms of action are proposed as primary avenues of investigation for 2-Chloro-4-methylnicotinamide:

-

Antifungal Activity: Nicotinamide derivatives have been shown to act as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal mitochondrial respiratory chain.

-

Anticancer Activity: Various nicotinamide analogs have exhibited cytotoxic effects against cancer cell lines through mechanisms such as the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) or modulation of the orphan nuclear receptor Nur77.

-

Modulation of NAD+-Dependent Signaling: As a nicotinamide analog, 2-Chloro-4-methylnicotinamide could potentially influence NAD+-dependent signaling pathways, such as those regulated by sirtuins (SIRTs) or poly (ADP-ribose) polymerases (PARPs), which are implicated in a wide range of cellular processes including aging, metabolism, and DNA repair.

Proposed Investigational Workflow

A tiered screening approach is recommended to efficiently evaluate the biological potential of 2-Chloro-4-methylnicotinamide. The proposed workflow is depicted below.

Caption: Proposed investigational workflow for 2-Chloro-4-methylnicotinamide.

Data Presentation: Hypothetical Quantitative Data

All quantitative data should be meticulously documented and organized for comparative analysis. The following tables provide a template for presenting hypothetical results from primary screening assays.

Table 1: Hypothetical Antifungal Activity of 2-Chloro-4-methylnicotinamide

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | >128 |

| Aspergillus niger | 64 |

| Cryptococcus neoformans | 128 |

| Botrytis cinerea | 32 |

Table 2: Hypothetical Anticancer Activity of 2-Chloro-4-methylnicotinamide

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | 25.5 |

| A549 (Lung) | 42.1 |

| HCT116 (Colon) | 15.8 |

| HeLa (Cervical) | 33.7 |

Table 3: Hypothetical Enzyme Inhibition Activity of 2-Chloro-4-methylnicotinamide

| Enzyme | IC50 (µM) |

| Succinate Dehydrogenase (fungal) | 5.2 |

| VEGFR-2 | >100 |

| SIRT1 | 78.3 |

Experimental Protocols

The following are detailed methodologies for key experiments proposed in the investigational workflow.

Protocol 1: Antifungal Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-Chloro-4-methylnicotinamide against various fungal strains.

Materials:

-

2-Chloro-4-methylnicotinamide

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium

-

96-well microtiter plates

-

Fungal inoculums (adjusted to 0.5-2.5 x 10^3 CFU/mL)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of 2-Chloro-4-methylnicotinamide in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well plate.

-

Add the standardized fungal inoculum to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.[1]

Protocol 2: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Chloro-4-methylnicotinamide against various cancer cell lines.

Materials:

-

2-Chloro-4-methylnicotinamide

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-Chloro-4-methylnicotinamide and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the activity of SDH by monitoring the reduction of a chromogenic substrate.

Objective: To determine the inhibitory effect of 2-Chloro-4-methylnicotinamide on SDH activity.

Materials:

-

2-Chloro-4-methylnicotinamide

-

Isolated mitochondria or purified SDH enzyme

-

Assay buffer (e.g., potassium phosphate buffer)

-

Succinate (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

-

Phenazine methosulfate (PMS) (intermediate electron carrier)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DCPIP, and PMS in a cuvette.

-

Add the mitochondrial preparation or purified SDH enzyme.

-

Add various concentrations of 2-Chloro-4-methylnicotinamide and incubate for a short period.

-

Initiate the reaction by adding succinate.

-

Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

-

Calculate the rate of reaction and determine the IC50 value of the compound.[2][3]

Hypothetical Signaling Pathway Modulation

Should 2-Chloro-4-methylnicotinamide demonstrate significant biological activity, further investigation into its mechanism of action at the molecular level is warranted. For instance, if the compound exhibits antifungal activity via SDH inhibition, its effect on the mitochondrial respiratory chain and subsequent downstream signaling can be explored. A hypothetical signaling cascade is illustrated below.

Caption: Hypothetical signaling pathway for antifungal activity.

Conclusion

While the biological activities of 2-Chloro-4-methylnicotinamide are currently unknown, its structural relationship to a class of molecules with proven therapeutic value makes it a compound of significant interest. The systematic approach outlined in this guide, encompassing a tiered screening cascade, robust experimental protocols, and clear data presentation frameworks, provides a solid foundation for elucidating its potential biological functions. The insights gained from such an investigation could pave the way for the development of novel therapeutic agents.

References

- 1. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Experimental and clinical study in vitro chemosensitivity test for succinate dehydrogenase inhibition test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [In vitro chemosensitivity test: succinate dehydrogenase inhibition (SDI) test] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 2-Chloro-4-methylnicotinamide Derivatives in Therapeutic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-chloro-4-methylnicotinamide has emerged as a versatile platform in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential. These compounds have demonstrated a broad spectrum of biological activities, targeting key enzymes and signaling pathways implicated in cancer, infectious diseases, and neurological disorders. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of 2-chloro-4-methylnicotinamide, aimed at facilitating further research and development in this promising area.

Synthetic Strategies and Chemical Diversification

The synthesis of 2-chloro-4-methylnicotinamide and its derivatives typically originates from commercially available starting materials, with key transformations focusing on the functionalization of the pyridine ring and the amide moiety. A common precursor is 2-chloro-4-methylnicotinonitrile, which can be prepared through a multi-step sequence involving condensation and chlorination reactions. Subsequent hydrolysis of the nitrile furnishes the core 2-chloro-4-methylnicotinamide structure.

Further diversification is readily achieved through various chemical methodologies. The amide nitrogen can be functionalized via N-alkylation or N-arylation, while the chloro substituent at the 2-position serves as a versatile handle for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of amine, ether, and thioether linkages.

Biological Activities and Therapeutic Targets

Derivatives of 2-chloro-4-methylnicotinamide have been investigated for their activity against a multitude of biological targets, leading to the identification of potent inhibitors of several key enzymes and modulators of critical signaling pathways.

Table 1: Quantitative Biological Data of 2-Chloro-4-methylnicotinamide Derivatives

| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Cell Line / Enzyme Source |

| AH2-15c | ALKBH2 | Fluorescence Polarization | 0.031 ± 0.001 | Recombinant Human ALKBH2 |

| Compound 4b | Succinate Dehydrogenase (SDH) | Enzymatic Inhibition | 3.18 | Porcine Heart Mitochondria |

| Compound 2c | NaV1.8 | Electrophysiology | 0.05018 ± 0.00004 | HEK293 cells expressing human NaV1.8 |

| BMS-354825 | Src Kinase | Kinase Assay | <0.001 | Recombinant Human Src |

| BMS-354825 | Abl Kinase | Kinase Assay | <0.001 | Recombinant Human Abl |

This table summarizes a selection of publicly available quantitative data for derivatives conceptually related to the 2-chloro-nicotinamide scaffold, illustrating the potential for potent biological activity.

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of 2-chloro-4-methylnicotinamide derivatives are often rooted in their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

Figure 1. ALKBH2 DNA demethylation pathway and its inhibition.

Figure 2. Succinate Dehydrogenase (SDH) pathway inhibition.

Figure 3. Experimental workflow for Src/Abl kinase inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful development of novel therapeutic agents. The following sections outline generalized methodologies for key assays used in the evaluation of 2-chloro-4-methylnicotinamide derivatives.

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-chloro-4-methylnicotinamides

-

Amide Bond Formation: To a solution of 2-chloro-4-methylnicotinic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq) and a base (e.g., N,N-diisopropylethylamine, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired aniline derivative (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-chloro-4-methylnicotinamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: ALKBH2 Enzyme Inhibition Assay (Fluorescence Polarization)

-

Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to obtain a range of concentrations. The final DMSO concentration in the assay should not exceed 1%. Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA). Prepare solutions of recombinant human ALKBH2 enzyme, a fluorescently labeled DNA substrate (e.g., containing 1-methyladenine), and co-factors (Fe(II) and 2-oxoglutarate).

-

Assay Procedure: In a 384-well black plate, add the assay buffer, test compound, and ALKBH2 enzyme.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorescently labeled DNA substrate and co-factors.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

Measure the fluorescence polarization using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

-

Cell Culture: Culture the desired cancer cell line in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a series of dilutions) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 2-chloro-4-methylnicotinamide scaffold has proven to be a rich source of biologically active molecules with significant potential for the development of novel therapeutics. The synthetic accessibility and the amenability to structural modification make it an attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the interactions between these derivatives and their biological targets, aided by structural biology and computational modeling, will be instrumental in guiding the design of next-generation inhibitors. Furthermore, the exploration of novel therapeutic applications for this class of compounds remains a fertile ground for discovery. The continued investigation of 2-chloro-4-methylnicotinamide derivatives holds great promise for addressing unmet medical needs across various disease areas.

2-Chloro-4-methylnicotinamide: An Uncharted Territory in Chemical Biology

Despite a comprehensive review of scientific literature and chemical databases, 2-Chloro-4-methylnicotinamide remains a molecule with no documented applications in the field of chemical biology. This technical overview serves to highlight the current void in research surrounding this compound and calls for its exploration as a potential tool for researchers, scientists, and drug development professionals.

At present, there is a significant absence of public data regarding the biological activity, specific molecular targets, or mechanism of action of 2-Chloro-4-methylnicotinamide. Searches in prominent databases such as PubChem BioAssay, ChEMBL, and BindingDB have not yielded any information on its bioactivity, enzyme inhibition, or screening results. Consequently, this guide cannot provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams initially requested.

The majority of available information is restricted to chemical vendor catalogues and patents detailing the synthesis of related nicotinamide compounds. While the broader class of nicotinamide derivatives has been investigated for various therapeutic applications, including as enzyme inhibitors, the specific compound 2-Chloro-4-methylnicotinamide has not been a subject of these studies.

This lack of information presents a unique opportunity for the scientific community. The structural features of 2-Chloro-4-methylnicotinamide, a substituted nicotinamide, suggest that it could potentially interact with a range of biological targets. Nicotinamide and its analogues are known to play crucial roles in cellular metabolism and signaling, primarily through their involvement in NAD+ biosynthesis and as substrates for enzymes like PARPs and sirtuins. The chloro and methyl substitutions on the pyridine ring could confer novel selectivity and potency towards unexplored biological targets.

Future research into 2-Chloro-4-methylnicotinamide could involve:

-

High-Throughput Screening: Assessing the compound against a broad range of biological targets to identify potential activities.

-

Target Identification Studies: Employing techniques such as affinity chromatography or chemoproteomics to determine its binding partners in a cellular context.

-

Phenotypic Screening: Evaluating the effect of the compound on various cellular models to uncover novel biological functions.

The exploration of 2-Chloro-4-methylnicotinamide's potential in chemical biology is a greenfield area of research. Its characterization could lead to the development of novel chemical probes to study biological processes or even serve as a starting point for new drug discovery programs. This document, therefore, stands as a call to action for researchers to investigate the untapped potential of this intriguing molecule.

The Enigmatic Role of 2-Chloro-4-methylnicotinamide in Proteomics: An Uncharted Territory

While commercially cataloged as a specialty chemical for proteomics research, a comprehensive review of scientific literature reveals a significant information gap regarding the specific applications and methodologies of 2-Chloro-4-methylnicotinamide in this field. This technical guide aims to address the current state of knowledge, highlighting the absence of published data and outlining potential, yet unconfirmed, avenues for its use based on the chemical nature of related compounds.

Current Landscape: A Notable Absence of Data

Extensive searches of scholarly databases and chemical literature yield no specific studies detailing the use of 2-Chloro-4-methylnicotinamide (CAS 152362-01-1) in proteomics research. While a supplier, Santa Cruz Biotechnology, lists it as a specialty product for this application, there is a lack of peer-reviewed publications to substantiate this claim or provide any experimental context[1]. This absence of data prevents the creation of a detailed technical guide with established protocols, quantitative data, or validated signaling pathways directly involving this compound.

Postulated Applications: Inferences from Chemical Structure and Related Compounds

Based on its chemical structure—a nicotinamide scaffold with a reactive chloro-methyl group—we can speculate on its potential, albeit unproven, applications in proteomics. Nicotinamide and its derivatives are central to cellular metabolism and signaling, primarily as components of NAD+ and NADP+. The chloro-methyl group could potentially function as a reactive moiety for covalent modification of proteins.

Potential as a Covalent Probe in Chemoproteomics

Chemoproteomics and Activity-Based Protein Profiling (ABPP) are powerful techniques to identify and characterize protein-small molecule interactions, often employing covalent probes. These methods have been instrumental in the discovery of covalent inhibitors and molecular glues. While numerous studies detail the use of other covalent modifiers, such as α-chloroacetamides, in targeting enzymes like Nicotinamide N-methyltransferase (NNMT), there is no mention of 2-Chloro-4-methylnicotinamide being used for this or any other target[2].

A hypothetical workflow for using 2-Chloro-4-methylnicotinamide as a covalent probe is outlined below. It is crucial to emphasize that this is a theoretical protocol, as no specific experimental data for this compound exists in the literature.

Caption: A speculative workflow for identifying protein targets of 2-Chloro-4-methylnicotinamide.

Investigating Nicotinamide-Binding Proteins

Given its structural similarity to nicotinamide, this compound could potentially be explored as a chemical tool to study the "NAD-interactome". Chemical proteomics approaches have been developed to profile NAD-binding proteins using clickable and photo-affinity labeled NAD+ analogs. However, the literature in this area focuses on more complex derivatives of NAD+ itself, not on modified nicotinamides like 2-Chloro-4-methylnicotinamide.

The Case of Nicotinamide N-methyltransferase (NNMT)

A significant body of research exists on inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer and metabolic diseases. Many of these are covalent inhibitors that target a cysteine residue in the active site. These studies, however, describe inhibitors with different reactive groups, primarily α-chloroacetamides, and do not mention 2-Chloro-4-methylnicotinamide[2].

The signaling pathways involving NNMT are complex, impacting cellular methylation potential and epigenetic processes. A simplified representation of NNMT's role is shown below.

Caption: The enzymatic reaction catalyzed by NNMT.

Methodologies in Modern Proteomics

For the benefit of researchers interested in exploring novel chemical probes like 2-Chloro-4-methylnicotinamide, a general overview of a standard quantitative proteomics workflow is provided. This workflow is broadly applicable to target identification and validation studies.

General Quantitative Proteomics Protocol

-

Sample Preparation: Cells or tissues are lysed, and protein concentration is determined.

-

Reduction and Alkylation: Disulfide bonds in proteins are reduced (e.g., with DTT) and then irreversibly alkylated (e.g., with iodoacetamide) to prevent them from reforming.

-

Proteolytic Digestion: Proteins are digested into smaller peptides using a protease, most commonly trypsin.

-

Peptide Labeling (for quantitative analysis): Peptides can be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The complex peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

-

Data Analysis: The acquired spectra are searched against a protein database to identify the proteins present in the sample and quantify their relative abundance.

Caption: A typical bottom-up quantitative proteomics workflow.

Conclusion and Future Directions

For researchers and drug development professionals, this presents both a challenge and an opportunity. The compound remains an unexplored tool. Future research could focus on:

-

Target Identification: Employing the hypothetical chemoproteomics workflow to identify potential protein targets of 2-Chloro-4-methylnicotinamide.

-

Selectivity Profiling: Assessing the proteome-wide selectivity of the compound to determine if it interacts with specific proteins or protein families.

-

Mechanism of Action Studies: Elucidating the specific amino acid residues modified by the compound and the functional consequences of this modification.

Until such studies are conducted and published, any discussion of 2-Chloro-4-methylnicotinamide's role in proteomics remains speculative. The scientific community awaits foundational research to unlock the potential of this enigmatic compound.

References

2-Chloro-4-methylnicotinamide: A Technical Guide for Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the identification of low-molecular-weight ligands that can be elaborated into potent and selective drug candidates. This technical guide focuses on 2-Chloro-4-methylnicotinamide, a heterocyclic compound with potential as a valuable fragment for screening campaigns. While primarily documented as a synthetic intermediate, its structural features and physicochemical properties make it an intriguing starting point for targeting a variety of protein classes. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a hypothetical framework for its integration into FBDD workflows, including experimental protocols for hit identification and validation using industry-standard biophysical techniques.

Introduction to 2-Chloro-4-methylnicotinamide as a Fragment